![molecular formula C13H14N4O3 B2482402 (E)-N'-(3-hydroxy-4-methoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide CAS No. 1284268-48-9](/img/structure/B2482402.png)
(E)-N'-(3-hydroxy-4-methoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide
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Overview
Description
(E)-N'-(3-hydroxy-4-methoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide, also known as HMP, is a chemical compound that has gained significant attention in scientific research due to its potential biological activities. HMP is a pyrazole derivative that has been synthesized and evaluated for its various pharmacological properties.
Scientific Research Applications
Tyrosinase Inhibition
(E)-N’-(3-hydroxy-4-methoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide: has been investigated as a potent tyrosinase inhibitor. Tyrosinase is an enzyme involved in melanin synthesis, and its inhibition can have applications in treating hyperpigmentation disorders . The compound shows competitive inhibition against mushroom tyrosinase, making it a potential candidate for skin-whitening agents in cosmetics and dermatology .
Anti-Melanogenesis Properties
The same compound has demonstrated anti-melanogenic effects in B16F10 melanoma cells. By inhibiting melanin production, it may be useful in managing conditions related to hyperpigmentation, such as melasma and age spots .
Plasmodium falciparum Dihydroorotate Dehydrogenase (Pf DHODH) Inhibition
In silico evaluations suggest that (E)-N’-(3-hydroxy-4-methoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide binds effectively to the active site of Pf DHODH, an enzyme crucial for the survival of the malaria parasite Plasmodium falciparum. This finding opens up possibilities for antimalarial drug development .
Skin Care and Cosmetics
Given its tyrosinase inhibition and anti-melanogenic properties, this compound could find applications in skin care formulations, especially as a skin-whitening agent . Its potential to regulate melanin production makes it relevant for cosmetic products.
Bioinformatics and Drug Design
Researchers have used computational methods to study the inhibitory mechanism of this compound. Understanding its interactions with tyrosinase residues aids in designing more effective inhibitors for various diseases .
Plant Growth Regulation
While less explored, derivatives of (E)-N’-(3-hydroxy-4-methoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide may have applications in plant growth regulation. For instance, related compounds like indole-3-acetic acid (IAA) are plant hormones involved in growth and development .
Mechanism of Action
Target of Action
The primary target of this compound is tyrosinase , a key enzyme that catalyses the initial rate-limiting steps of melanin synthesis . Tyrosinase plays a critical role in melanogenesis, the process of melanin production and distribution to skin, hair follicles, and eyes .
Mode of Action
The compound interacts with tyrosinase, inhibiting its activity. It has been found to have a greater binding affinity than kojic acid, a widely-known tyrosinase inhibitor . The compound’s inhibitory effect on tyrosinase is significant, with an IC50 value lower than that of kojic acid .
Biochemical Pathways
By inhibiting tyrosinase, the compound affects the melanogenesis pathway. This results in a decrease in melanin production, which can lead to a reduction in skin pigmentation .
Result of Action
The inhibition of tyrosinase by the compound leads to a decrease in melanin production. This can result in a reduction in skin pigmentation . Therefore, the compound could potentially be used in treatments for conditions related to hyperpigmentation.
properties
IUPAC Name |
N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-8-5-10(16-15-8)13(19)17-14-7-9-3-4-12(20-2)11(18)6-9/h3-7,18H,1-2H3,(H,15,16)(H,17,19)/b14-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOWITLDFPZNGZ-VGOFMYFVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=CC2=CC(=C(C=C2)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C/C2=CC(=C(C=C2)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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